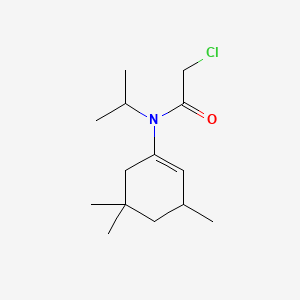
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- is a synthetic organic compound It is characterized by its unique molecular structure, which includes a chloroacetamide group and a cyclohexenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- typically involves the reaction of 2-chloroacetamide with an appropriate cyclohexenyl derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to achieve a commercially viable process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a range of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, 2-chloro-N-(1-methylethyl)-N-(cyclohexyl)-
- Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5-dimethyl-1-cyclohexen-1-yl)-
Uniqueness
The uniqueness of Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
75942-79-9 |
|---|---|
Molekularformel |
C14H24ClNO |
Molekulargewicht |
257.80 g/mol |
IUPAC-Name |
2-chloro-N-propan-2-yl-N-(3,5,5-trimethylcyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C14H24ClNO/c1-10(2)16(13(17)9-15)12-6-11(3)7-14(4,5)8-12/h6,10-11H,7-9H2,1-5H3 |
InChI-Schlüssel |
DFGDKQQSAQAGLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(=C1)N(C(C)C)C(=O)CCl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate](/img/structure/B14129303.png)

![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
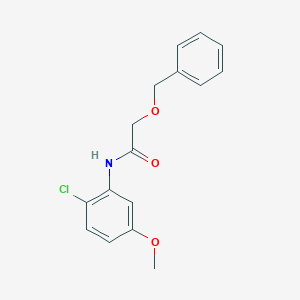
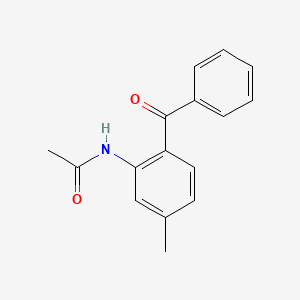

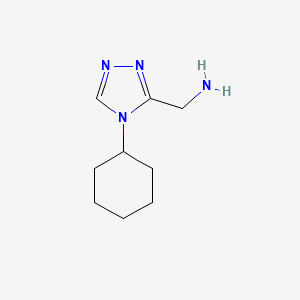


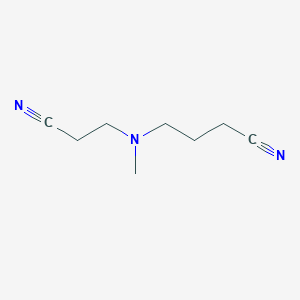
![B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B14129379.png)
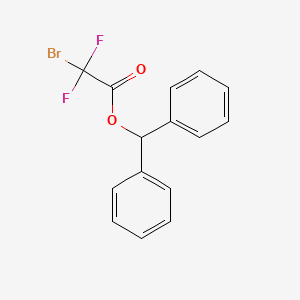
![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)
